molecular formula C29H34N2O2 B124359 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) CAS No. 149848-09-9

4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester)

Cat. No.: B124359
CAS No.: 149848-09-9
M. Wt: 442.6 g/mol
InChI Key: KYZDOONPMHFTHG-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) typically involves the reaction of benzhydrylpiperazine with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzhydryl or phenylpropyl groups.

    Reduction: Reduction reactions may target the piperazine ring or the phenylpropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or phenylpropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzhydryl ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) likely involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] acetate
  • [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] butanoate
  • [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] methanoate

Uniqueness

4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is unique due to its specific combination of the benzhydrylpiperazine and phenylpropyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

149848-09-9

Molecular Formula

C29H34N2O2

Molecular Weight

442.6 g/mol

IUPAC Name

[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate

InChI

InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3

InChI Key

KYZDOONPMHFTHG-UHFFFAOYSA-N

SMILES

CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

[3-(4-benzhydrylpiperazin-1-yl)-1-phenyl-propyl] propanoate

Origin of Product

United States

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